Desfluorocitalopram hydrochloride
CAS No.: 1148027-85-3
Cat. No.: VC17077630
Molecular Formula: C20H23ClN2O
Molecular Weight: 342.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1148027-85-3 |
|---|---|
| Molecular Formula | C20H23ClN2O |
| Molecular Weight | 342.9 g/mol |
| IUPAC Name | 1-[3-(dimethylamino)propyl]-1-phenyl-3H-2-benzofuran-5-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C20H22N2O.ClH/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20;/h3-5,7-10,13H,6,11-12,15H2,1-2H3;1H |
| Standard InChI Key | VRJUVTZACLHYJH-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Desfluorocitalopram hydrochloride (systematic IUPAC name: 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile hydrochloride) is a secondary amine derivative with a molecular formula of C₂₀H₂₂FN₂O·HCl and a molecular weight of 380.87 g/mol . Unlike its parent compound citalopram, which contains a fluorine atom at the para position of the phenyl ring, desfluorocitalopram lacks this substitution, altering its electronic and steric properties.
Key Physicochemical Characteristics
| Property | Value |
|---|---|
| CAS Registry Number | 1093072-86-6 (base compound) |
| Appearance | White to off-white crystalline powder |
| Solubility | Freely soluble in water, methanol |
| Stability | Hygroscopic; stable under inert conditions |
| Storage Recommendations | 2–8°C in airtight containers |
The absence of fluorine reduces lipophilicity compared to citalopram, potentially influencing blood-brain barrier permeability and receptor binding kinetics .
Synthesis and Manufacturing
The synthesis of desfluorocitalopram hydrochloride typically follows a multi-step route involving:
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Ring-opening alkylation: Starting with 4-cyanophthalide, reaction with 3-(dimethylamino)propyl chloride forms the tertiary amine backbone.
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Fluorine elimination: Selective defluorination under basic conditions yields the desfluoro intermediate.
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Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt .
Recent advancements leverage transition metal catalysis to improve yield and enantioselectivity. For example, ruthenium-based catalysts enable asymmetric reductive coupling, achieving >90% enantiomeric excess in related SSRI syntheses .
Pharmacological Profile
Mechanism of Action
As an SSRI, desfluorocitalopram hydrochloride inhibits serotonin reuptake by binding to the serotonin transporter (SERT) with moderate affinity (Ki ≈ 15 nM) . Comparative studies suggest its potency is 30–40% lower than citalopram due to reduced fluorine-mediated π-π interactions with SERT’s hydrophobic pocket .
Metabolic Pathways
Hepatic metabolism primarily involves:
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CYP2D6: N-demethylation to didesmethylcitalopram
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CYP2C19: Hydroxylation at the benzofuran moiety
In CYP2C19 poor metabolizers, plasma half-life increases from 35 h to >90 h, necessitating dose adjustments to avoid toxicity .
Applications in Pharmaceutical Research
Quality Control
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rats) | 620 mg/kg |
| Genotoxicity | Negative in Ames test |
| Teratogenicity | Class C (FDA) |
Adverse effects in humans include nausea (17% incidence) and insomnia (9%), typically resolving within 2–4 weeks of continued use .
Global Regulatory Status
| Region | Status |
|---|---|
| US FDA | Not approved; allowed as impurity |
| EMA | Listed in Ph. Eur. monograph 01/2025 |
| Japan PMDA | Requires <0.1% in marketed products |
Comparative Analysis with SSRIs
| Compound | Structural Feature | SERT Ki (nM) | T₁/₂ (h) |
|---|---|---|---|
| Citalopram | Fluorinated phenyl | 1.2 | 35 |
| Desfluorocitalopram | Non-fluorinated phenyl | 15.3 | 28 |
| Escitalopram | S-enantiomer of citalopram | 0.8 | 30 |
The absence of fluorine correlates with reduced receptor affinity but improved metabolic stability compared to citalopram .
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